(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O6/c1-34-23-10-14(5-8-22(23)35-13-17-18(25)3-2-4-19(17)26)9-15(12-27)24(31)28-20-7-6-16(29(32)33)11-21(20)30/h2-11,30H,13H2,1H3,(H,28,31)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYOEOUBXJXCCF-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, particularly focusing on anticancer properties.
Structural Characteristics
The molecular formula of the compound is C22H20Cl2N2O4, and it features several functional groups that may contribute to its biological activity. The presence of a cyano group, methoxy groups, and a nitrophenyl moiety suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the enamide linkage and the introduction of various substituents. Specific reaction conditions and catalysts can significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example, in a study evaluating its effects on HepG2 liver cancer cells, the compound induced apoptosis as evidenced by increased annexin V-positive cells and elevated caspase-3 activity (Table 1) .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Apoptotic Induction (%) | Caspase-3 Activation (fold change) |
|---|---|---|---|
| HepG2 | 6.1 | 27.51 | 5.8 |
| MCF7 | 7.9 | 22.18 | 7.0 |
The compound showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of apoptotic pathways. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2 . This dual action promotes cell death in cancerous cells while sparing normal cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo. In one study involving xenograft models of human tumors in mice, administration of the compound resulted in significant tumor regression compared to control groups treated with vehicle alone . These findings support its potential for therapeutic application in oncology.
Comparison with Similar Compounds
Table 1: Key Structural and Predicted Properties of Analogs
Key Observations:
Lipophilicity: The dichlorophenyl and methoxy groups in the target compound balance solubility and membrane permeability.
Hydrogen Bonding :
- The nitro and hydroxy groups enable strong hydrogen-bonding networks, critical for crystal packing (as per graph-set analysis ). Fluorine in Analog B may introduce weaker C–F···H interactions.
Thermal Stability :
- The decomposition temperature (~200°C) aligns with trends for nitroaromatics. Analog B’s higher stability may arise from stronger C–F bonds.
Computational Binding Affinity: Density functional theory (DFT) calculations suggest the target compound’s cyano and nitro groups enhance binding via dipole interactions, whereas methyl substitution (Analog A) reduces affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
